2-Cyclopropylethenylboronic acid
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Overview
Description
(E)-(2-Cyclopropylvinyl)boronic acid is a boronic acid derivative with the chemical formula C5H9BO2. This compound has garnered significant attention in the field of organic chemistry due to its unique chemical properties and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-(2-Cyclopropylvinyl)boronic acid typically involves the reaction of cyclopropylvinyl halides with boronic acid derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of cyclopropylvinyl halides with boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of (E)-(2-Cyclopropylvinyl)boronic acid often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: (E)-(2-Cyclopropylvinyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alkane derivatives.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Alcohols and ketones.
Reduction: Alkanes.
Substitution: Various substituted boronic acid derivatives.
Scientific Research Applications
(E)-(2-Cyclopropylvinyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is utilized in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Mechanism of Action
The mechanism of action of (E)-(2-Cyclopropylvinyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl groups in biological molecules, leading to enzyme inhibition or modulation of biological pathways. This interaction is crucial in the development of boron-containing drugs and other therapeutic agents .
Comparison with Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Comparison: (E)-(2-Cyclopropylvinyl)boronic acid is unique due to its cyclopropylvinyl group, which imparts distinct chemical properties compared to other boronic acids. This uniqueness makes it particularly valuable in specific synthetic applications and research contexts .
Properties
IUPAC Name |
2-cyclopropylethenylboronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BO2/c7-6(8)4-3-5-1-2-5/h3-5,7-8H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOVKAPKXOICSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC1CC1)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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